molecular formula C21H24N2O5 B10989316 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide

Cat. No.: B10989316
M. Wt: 384.4 g/mol
InChI Key: KGIAOUSGBZZCJO-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core substituted with methoxyethyl and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution with Methoxyethyl and Trimethoxyphenyl Groups: The final step involves the substitution of the indole core with methoxyethyl and trimethoxyphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkylating agents, nucleophiles, electrophiles, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine: A Lewis base used in catalysis.

    (2-methoxyethyl)[(3,4,5-trimethoxyphenyl)methyl]amine: A related compound with similar functional groups.

    3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Another compound with a similar structure.

Uniqueness

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and indole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications. Its potential biological activities and therapeutic applications further distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-4-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-25-11-10-23-9-8-15-16(6-5-7-17(15)23)21(24)22-14-12-18(26-2)20(28-4)19(13-14)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,22,24)

InChI Key

KGIAOUSGBZZCJO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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